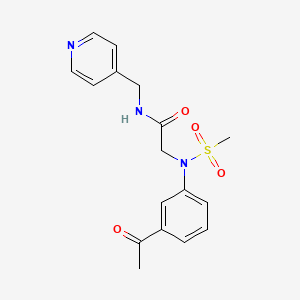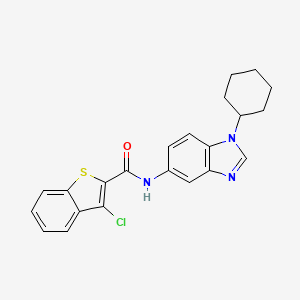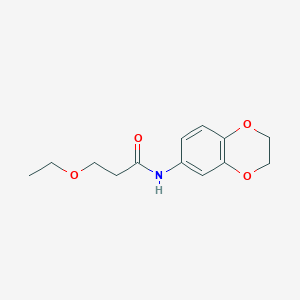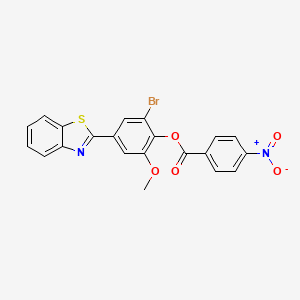
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide
Übersicht
Beschreibung
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N~1~-(4-pyridinylmethyl)glycinamide, commonly known as AMG-487, is a small molecule inhibitor that targets the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that plays a crucial role in the immune system by regulating the migration and activation of immune cells. Inhibition of CXCR3 has potential therapeutic applications in various inflammatory and autoimmune diseases.
Wirkmechanismus
CXCR3 is expressed on various immune cells, including T cells, natural killer cells, and dendritic cells, and plays a crucial role in their migration and activation. CXCR3 is activated by its ligands, CXCL9, CXCL10, and CXCL11, which are produced in response to inflammation. AMG-487 binds to CXCR3 and prevents the binding of its ligands, leading to the inhibition of immune cell migration and activation.
Biochemical and Physiological Effects:
AMG-487 has been shown to have potent inhibitory effects on CXCR3 in vitro and in vivo. In animal models of inflammatory and autoimmune diseases, AMG-487 has been shown to reduce inflammation and tissue damage. In human studies, AMG-487 has been well-tolerated and has shown promising results in reducing disease activity in rheumatoid arthritis and psoriasis patients.
Vorteile Und Einschränkungen Für Laborexperimente
AMG-487 has several advantages as a research tool, including its high potency and selectivity for CXCR3, its ability to inhibit immune cell migration and activation, and its potential therapeutic applications in various inflammatory and autoimmune diseases. However, there are also limitations to its use in lab experiments, such as its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of AMG-487. One potential direction is to explore its therapeutic potential in other inflammatory and autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Another direction is to investigate the combination of AMG-487 with other immune-modulating agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of AMG-487 in humans.
Wissenschaftliche Forschungsanwendungen
AMG-487 has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and psoriasis. The inhibition of CXCR3 by AMG-487 has been shown to reduce the migration and activation of immune cells, leading to a decrease in inflammation and tissue damage.
Eigenschaften
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(pyridin-4-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-13(21)15-4-3-5-16(10-15)20(25(2,23)24)12-17(22)19-11-14-6-8-18-9-7-14/h3-10H,11-12H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHBWBIZILQQXJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N(CC(=O)NCC2=CC=NC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(3-acetylphenyl)-N~2~-(methylsulfonyl)-N-(pyridin-4-ylmethyl)glycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{[4-ethyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4186930.png)
![1-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-4-(4-propoxybenzoyl)piperazine](/img/structure/B4186937.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-4-(2-oxo-2H-chromen-3-yl)benzamide](/img/structure/B4186945.png)

![N-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2-phenylacetamide](/img/structure/B4186961.png)
![diethyl 3-methyl-5-{[3-(2-oxo-1,3-benzoxazol-3(2H)-yl)propanoyl]amino}-2,4-thiophenedicarboxylate](/img/structure/B4186967.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B4186974.png)
![3-heptyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4186994.png)

![1-[(2-methoxy-5-methylphenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4187027.png)

![1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxylic acid](/img/structure/B4187034.png)
![5-phenyl-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4187042.png)